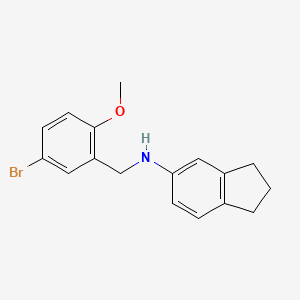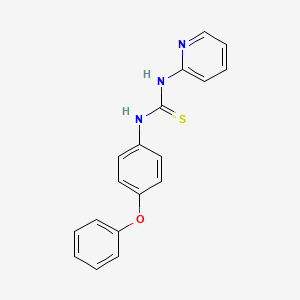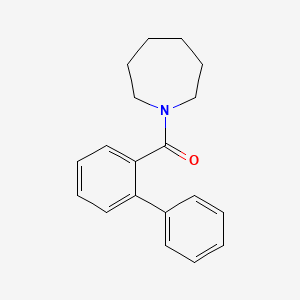![molecular formula C15H13NO5 B5855911 methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)
methyl 4-[(3-nitrobenzyl)oxy]benzoate
Descripción general
Descripción
Methyl 4-[(3-nitrobenzyl)oxy]benzoate, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 and gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential scientific applications in the fields of medicine and neuroscience.
Mecanismo De Acción
Methyl 4-[(3-nitrobenzyl)oxy]benzoate acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
The effects of this compound on the body include hallucinations, altered perception, and changes in mood and behavior. These effects are thought to be due to the activation of serotonin receptors in the brain. However, the compound also has potential toxic effects, including seizures and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(3-nitrobenzyl)oxy]benzoate has several advantages for use in laboratory experiments, including its high potency and specificity for serotonin receptors. However, the compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on methyl 4-[(3-nitrobenzyl)oxy]benzoate, including the development of new compounds with improved efficacy and safety profiles, as well as the investigation of the compound's effects on other neurotransmitter systems. Additionally, studies could focus on the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-nitrobenzyl)oxy]benzoate has been studied for its potential applications in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that the compound has a high affinity for serotonin receptors, which are involved in mood regulation and cognitive function.
Propiedades
IUPAC Name |
methyl 4-[(3-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-5-7-14(8-6-12)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHCSDSHRPGKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)







